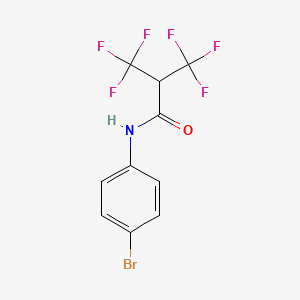
N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, esterification, and coupling reactions. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound with a similar bromo and propanamide functional groups, was achieved through a series of reactions and analyzed using NMR, FT-IR spectroscopy, high-resolution mass-spectrometry, and single-crystal X-ray diffraction (Kulai & Mallet-Ladeira, 2016). These methodologies provide a foundation for synthesizing and analyzing N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been extensively studied using crystallography. The molecular structure, vibrational assignments, and chemical shifts can be determined using techniques such as FTIR, NMR, and X-ray diffraction. For example, the molecular structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one was characterized, showing the importance of weak C-H⋯π interactions in stabilizing the crystal structure (Thanigaimani et al., 2015).
Chemical Reactions and Properties
N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various chemical reactions, contributing to its diverse chemical properties. The synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, a related compound, illustrates the potential for creating key intermediates for pharmaceuticals (Feng-mei & He-qin, 2009).
Physical Properties Analysis
The physical properties of similar brominated and trifluoromethylated compounds are determined using spectroscopic methods and quantum chemical investigations. These studies reveal the compound's solubility, melting point, and stability, essential for understanding its behavior in various environments. The study of a chalcone structure provides insights into the compound's physical properties through spectroscopic methods (Thanigaimani et al., 2015).
Chemical Properties Analysis
The chemical properties of N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide, such as reactivity and stability, can be inferred from studies on related compounds. Quantum chemical studies and molecular docking analyses provide insights into the compound's reactivity and interaction with biological molecules. For instance, the study of anti-prostatic carcinoma drug bicalutamide offers a glimpse into the quantum chemical properties relevant to N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide (Otuokere & Amaku, 2015).
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Studies have explored the pharmacokinetics and metabolism of certain propanamides, such as selective androgen receptor modulators (SARMs), in preclinical development for treating androgen-dependent diseases. The investigation into the pharmacokinetics and extensive metabolic profiling of these compounds in rats has provided valuable data for understanding their behavior in biological systems, which could be relevant for N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide (Di Wu et al., 2006).
Chemical Reactivity and Synthesis
Research into the reactivity of β-bromopropionanilides under different conditions has shown the potential for selective synthesis of β-lactams or acrylanilides, depending on the deprotonation site. This type of study sheds light on the chemical behavior of bromo- and fluoro-substituted propanamides, which could be relevant for synthesizing derivatives of N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide and understanding their potential applications (Fabiana Pandolfi et al., 2019).
Spectrophotometric Analysis
Studies have also been conducted on the spectrophotometric analysis of drugs with structural similarities, providing methods for determining drug concentration in formulations. This research could be applicable to the analysis of N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide in various media, aiding in quality control and research studies (K. Rangappa et al., 2000).
Fluorescent ATRP Initiators
The synthesis and analysis of fluorescent ATRP (Atom Transfer Radical Polymerization) initiators based on bromo- and fluoro-substituted propanamides showcase the compound's utility in polymer chemistry. These initiators can be used to control polymerization processes, highlighting a potential application area for similar compounds (Ihor Kulai et al., 2016).
Antipathogenic Activity
Research into the antipathogenic activity of thiourea derivatives of bromophenyl propanamides suggests potential biomedical applications. These studies indicate the possibility of using similar compounds as antimicrobial agents with antibiofilm properties, which could be explored for N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide (Carmen Limban et al., 2011).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF6NO/c11-5-1-3-6(4-2-5)18-8(19)7(9(12,13)14)10(15,16)17/h1-4,7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFFHIUFTZTKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



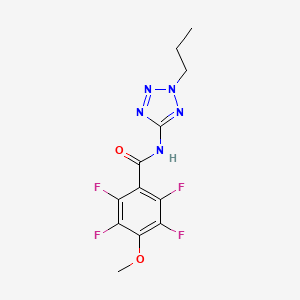
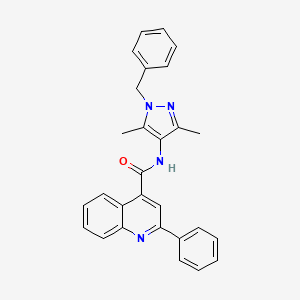
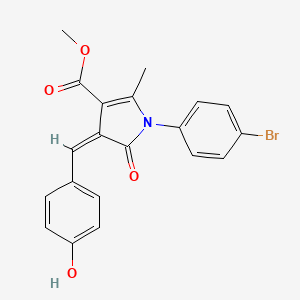
![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4614388.png)
![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4614389.png)
![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4614394.png)
![4-[(2,6-dichlorobenzyl)sulfonyl]morpholine](/img/structure/B4614402.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4614409.png)
![N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4614410.png)
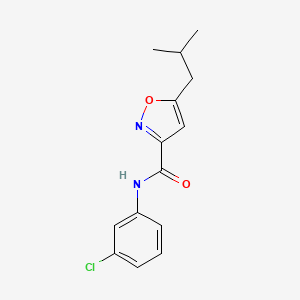
![N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4614424.png)
![N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B4614429.png)
![5-(4-fluorophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614458.png)
